molecular formula C21H27N3O4S B2701830 1-(4-methylpiperidin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 941931-23-3

1-(4-methylpiperidin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2701830
CAS No.: 941931-23-3
M. Wt: 417.52
InChI Key: SAFPUKQMPLGKJT-UHFFFAOYSA-N
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Description

1-(4-methylpiperidin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a pyridazine ring, and a trimethoxyphenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylpiperidin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multiple steps, including the formation of the piperidine and pyridazine rings, followed by the introduction of the trimethoxyphenyl group. Common synthetic routes may include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Pyridazine Ring: This step may involve the condensation of hydrazine with suitable diketones or other precursors.

    Introduction of Trimethoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylpiperidin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(4-methylpiperidin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new chemical products and materials.

Mechanism of Action

The mechanism of action of 1-(4-methylpiperidin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methylpiperidin-4-yl)piperazine trihydrochloride: Similar piperidine structure.

    6-(4-Methylpiperidin-1-yl)pyridin-3-ylmethanamine: Similar piperidine and pyridine structure.

    6-(3-Methylpiperidin-1-yl)pyridazin-4,5-d2-3-ol: Similar piperidine and pyridazine structure.

Uniqueness

1-(4-methylpiperidin-1-yl)-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one is unique due to the presence of the trimethoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-14-7-9-24(10-8-14)20(25)13-29-19-6-5-16(22-23-19)15-11-17(26-2)21(28-4)18(12-15)27-3/h5-6,11-12,14H,7-10,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFPUKQMPLGKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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